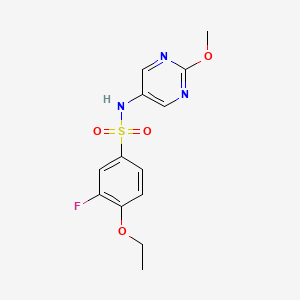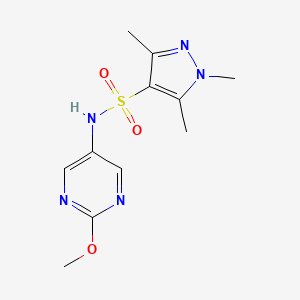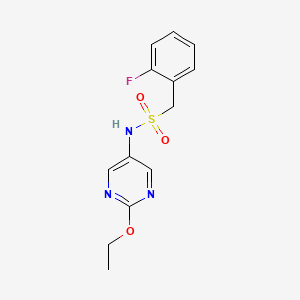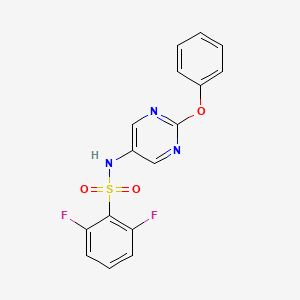
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide (FPBS) is a novel fluorinated sulfonamide compound that has recently been identified as a potential therapeutic agent for a variety of diseases. Its unique chemical structure and properties make it an attractive target for drug discovery and development. FPBS has been studied for its potential applications in cancer, cardiovascular diseases, diabetes, and other diseases.
Applications De Recherche Scientifique
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide has been studied for its potential applications in cancer, cardiovascular diseases, diabetes, and other diseases. In cancer research, this compound has been found to have anti-proliferative activity against several cancer cell lines, including breast and prostate cancer cell lines. In cardiovascular research, this compound has been shown to reduce the risk of atherosclerosis and improve endothelial function. In diabetes research, this compound has been found to reduce blood glucose levels and improve insulin sensitivity. In addition, this compound has been studied for its potential anti-inflammatory, anti-oxidative, and antioxidant properties.
Mécanisme D'action
The exact mechanism of action of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is not yet fully understood. However, it is thought to act by modulating the activity of several enzymes involved in the biosynthesis of proteins and lipids, as well as by inhibiting the activity of certain enzymes involved in the metabolism of fatty acids and carbohydrates. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound exerts anti-proliferative, anti-inflammatory, anti-oxidative, and antioxidant properties. In vivo studies have demonstrated that this compound can reduce the risk of atherosclerosis, improve endothelial function, reduce blood glucose levels, and improve insulin sensitivity. In addition, this compound has been found to have anti-cancer activity against several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a relatively new compound, and as such, there are both advantages and limitations to using it in laboratory experiments. On the one hand, this compound has a relatively low cost and is easy to synthesize, making it a good choice for laboratory experiments. On the other hand, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound on a given system. In addition, the effects of this compound on a given system can vary depending on the concentration used and the duration of the experiment.
Orientations Futures
There are several potential future directions for research on 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide. One potential direction is to further investigate the mechanism of action of this compound and to identify additional biochemical and physiological effects. In addition, further research is needed to understand the effects of this compound on different types of cancers and other diseases. Furthermore, additional research is needed to identify the optimal dosage and duration of treatment for different diseases. Finally, further research is needed to identify potential adverse effects of this compound and to develop strategies to mitigate them.
Méthodes De Synthèse
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide can be synthesized from 4-fluoro-N-(2-phenoxybenzyl)benzene-1-sulfonamide (FPBBS) by reaction with an appropriate amine. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The reaction proceeds via a nucleophilic aromatic substitution mechanism, with the amine acting as a nucleophile and the sulfonamide group acting as an electrophile. The reaction is typically complete within 1-2 hours.
Propriétés
IUPAC Name |
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICQDKNARZQKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6429081.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6429110.png)
![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)






![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)
